molecular formula C20H15BrN4OS B2798091 3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 626226-18-4

3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2798091
CAS No.: 626226-18-4
M. Wt: 439.33
InChI Key: ZDSPVSMDQMCIBZ-UHFFFAOYSA-N
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Description

The compound 3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide belongs to the N-phenylthieno[2,3-b]pyridine-2-carboxamide class, characterized by a thienopyridine core substituted with an amino group, a carboxamide-linked aryl group, and a heteroaromatic moiety at the 6-position. Key structural features include:

  • N-(3-bromo-4-methylphenyl) group: A bromine atom at the meta position and a methyl group at the para position on the phenyl ring.
  • 6-(pyridin-4-yl) group: A pyridine ring at the 6-position, contributing to electronic and steric properties.

This structure is hypothesized to influence solubility, crystallinity, and biological interactions compared to analogs with different substituents .

Properties

IUPAC Name

3-amino-N-(3-bromo-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4OS/c1-11-2-3-13(10-15(11)21)24-19(26)18-17(22)14-4-5-16(25-20(14)27-18)12-6-8-23-9-7-12/h2-10H,22H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSPVSMDQMCIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the thienopyridine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. Thienopyridines are known for their roles in treating various diseases, including cancer, infections, and neurological disorders. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential through various studies and findings.

  • Molecular Formula : C20H15BrN4OS
  • Molecular Weight : 439.3283 g/mol
  • CAS Number : 21543461

The biological activity of thienopyridines, including the compound , often involves the inhibition of key enzymes and receptors associated with disease processes. Notably:

  • Inhibition of Kinases : Thienopyridines have been reported to inhibit various kinases such as glycogen synthase kinase 3 (GSK-3), which is implicated in cancer and neurodegenerative diseases .
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens, including bacteria and protozoa .

Anticancer Activity

Research indicates that thienopyridines exhibit significant anticancer properties. For example:

  • Inhibitory Effects on Tumor Growth : Studies have demonstrated that derivatives of thienopyridines can inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .

Antimicrobial Effects

The compound has shown promise as an antimicrobial agent:

  • Broad-Spectrum Activity : It has been effective against several bacterial strains, including Staphylococcus epidermidis and Leishmania amazonensis, showcasing its potential as an antibiotic or antiparasitic agent .

Neurological Implications

Thienopyridines are also being explored for their neuroprotective effects:

  • Alzheimer's Disease : Some studies suggest that these compounds may modulate pathways involved in neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Studies

StudyFindings
Study 1Demonstrated that thienopyridine derivatives significantly inhibited GSK-3 activity, leading to reduced tumor cell proliferation in vitro.
Study 2Reported that specific derivatives exhibited potent antibacterial activity against Staphylococcus epidermidis, highlighting their potential as new antibiotics.
Study 3Showed neuroprotective effects in animal models of Alzheimer's disease, suggesting a mechanism involving modulation of amyloid-beta accumulation.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various thienopyridine derivatives:

  • Oxidative Dimerization Studies : Research indicated that oxidative dimerization of 3-amino-thieno[2,3-b]pyridine derivatives could yield compounds with enhanced biological activity .
  • Functionalization Strategies : Alterations in substituents on the thienopyridine core have been shown to influence biological activity significantly, suggesting avenues for drug design aimed at specific therapeutic targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Substituent Profiles
Compound ID/Ref N-Phenyl Substituents 6-Position Group Yield (%) Melting Point (°C) Molecular Weight
Target Compound 3-Bromo-4-methyl Pyridin-4-yl - - ~544.5*
9 4-Bromo Thiophen-2-yl 94 241.0–242.1 581.4
11 4-Bromo-2-cyano Thiophen-2-yl 90 254.8–256.6 606.4
12 4-Bromo-2-nitro Thiophen-2-yl 88 253.0–253.6 621.3
5 4-Chloro Thiophen-2-yl 95 - 528.0
CAS 496801-80-0 4-Fluoro Pyridin-4-yl - - 364.4
4c 4-Chloro Phenyl 83 249–251 410.9

*Estimated based on (544.5 g/mol for a bromophenyl analog) .

Key Observations :

  • 6-Position Group : Pyridin-4-yl (target) vs. thiophen-2-yl (most analogs) may enhance polarity and hydrogen-bonding capacity .

Physical and Spectral Properties

Melting Points and Stability
  • Analogs with electron-withdrawing groups (e.g., NO₂ in Compound 12, CN in Compound 11) exhibit higher melting points (>250°C), suggesting enhanced crystallinity and stability .
Spectral Trends
  • IR Spectroscopy : All analogs show N-H (~3440–3280 cm⁻¹) and C=O (~1630–1640 cm⁻¹) stretches. The target’s pyridin-4-yl group may introduce additional C-N/C=C vibrations .
  • NMR : Aromatic protons in the target’s pyridin-4-yl group are expected near δ 8.5–7.5 ppm, distinct from thiophen-2-yl analogs (δ 7.0–7.5 ppm) .

Structure–Activity Relationship (SAR) Considerations

  • Halogen Effects : Bromine and chlorine enhance lipophilicity and membrane permeability.
  • Pyridin-4-yl vs. Thiophen-2-yl : Pyridine’s nitrogen may improve target binding in enzyme-active sites compared to sulfur-containing thiophene .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing thieno[2,3-b]pyridine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization, amidation, and halogenation. For example, cyclocondensation of aminothiophenes with substituted pyridines under reflux conditions (e.g., ethanol/HCl) forms the thienopyridine core. Amidation is achieved via coupling reagents like EDCI/HOBt. Optimization focuses on solvent polarity (DMF vs. THF), temperature control (60–100°C), and catalytic additives (e.g., DMAP) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (1H/13C, 2D-COSY) for verifying substituent positions and hydrogen bonding (e.g., intramolecular N–H⋯O interactions).
  • X-ray crystallography to resolve dihedral angles (e.g., 3.89° between thienopyridine and aryl rings) and confirm molecular conformation .
  • Mass spectrometry (HRMS) for molecular weight validation.

Q. What are the primary biological targets of thieno[2,3-b]pyridine derivatives, and which assays are used to evaluate activity?

  • Methodological Answer : These compounds often target kinases or microbial enzymes. Standard assays include:

  • In vitro enzyme inhibition assays (e.g., fluorescence-based kinase activity assays).
  • Antimicrobial susceptibility testing (MIC determination against Proteus vulgaris and Pseudomonas aeruginosa) .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo/methyl/pyridinyl groups) influence bioactivity and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Bromine at the 3-position enhances electrophilic reactivity, improving binding to cysteine-rich kinase domains.
  • Pyridin-4-yl substitution increases solubility and π-π stacking with aromatic residues in target proteins.
  • Methyl groups reduce metabolic degradation by sterically shielding labile bonds .

Q. What computational strategies predict the compound’s reactivity or binding modes with biological targets?

  • Methodological Answer :

  • Quantum chemical calculations (DFT) model reaction pathways and transition states.
  • Molecular docking (AutoDock Vina) screens binding affinities to kinases (e.g., EGFR).
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictory data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences). Solutions include:

  • Standardized protocols (fixed ATP concentrations in kinase assays).
  • Meta-analysis of dose-response curves across multiple replicates.
  • Orthogonal validation (e.g., SPR to confirm binding kinetics) .

Q. What methodologies assess the compound’s pharmacokinetics (ADME) in preclinical models?

  • Methodological Answer :

  • HPLC-MS/MS quantifies plasma/tissue concentrations in rodent models.
  • Microsomal stability assays (rat liver microsomes) predict metabolic clearance.
  • Caco-2 cell monolayers evaluate intestinal permeability .

Q. How can toxicity profiles be systematically evaluated during lead optimization?

  • Methodological Answer :

  • Ames test for mutagenicity.
  • hERG inhibition assays (patch-clamp electrophysiology) to assess cardiac risk.
  • In vivo acute toxicity studies (LD50 determination in zebrafish) .

Q. What cross-disciplinary approaches integrate chemical synthesis with materials science or engineering?

  • Methodological Answer :

  • Membrane separation technologies (CRDC subclass RDF2050104) purify intermediates via nanofiltration.
  • Reactor design (continuous-flow systems) improves scalability of multi-step syntheses .

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